molecular formula C6H6Cl2N2 B146562 2,5-Dichlorobenzene-1,4-diamine CAS No. 20103-09-7

2,5-Dichlorobenzene-1,4-diamine

Cat. No. B146562
CAS RN: 20103-09-7
M. Wt: 177.03 g/mol
InChI Key: QAYVHDDEMLNVMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of diamine precursors with other reagents. For instance, the synthesis of 7,8-Dichloro-2,3-diphenylquinoxaline involves the reaction of 4,5-dichlorobenzene-1,2-diamine with benzil in the presence of molecular iodine as a catalyst . This suggests that the synthesis of 2,5-Dichlorobenzene-1,4-diamine could potentially be carried out through a similar pathway, using appropriate diamine precursors and reagents under catalytic conditions.

Molecular Structure Analysis

The molecular structure of compounds related to 2,5-Dichlorobenzene-1,4-diamine can be complex, with dihedral angles between aromatic rings influencing the overall shape of the molecule. For example, in the case of 7,8-Dichloro-2,3-diphenylquinoxaline, the dihedral angle between the two phenyl rings is reported to be 57.0(1)° . This information is valuable for understanding the potential steric and electronic configurations of 2,5-Dichlorobenzene-1,4-diamine.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 2,5-Dichlorobenzene-1,4-diamine. However, the synthesis of related compounds suggests that such diamines can participate in reactions with various reagents to form complex structures, potentially involving coordination with metals or the formation of heterocyclic compounds .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,5-Dichlorobenzene-1,4-diamine are not directly reported, the properties of similar compounds can be inferred. For example, the paramagnetic nature of the green salt [Li(thf)4][Zn(L)2] indicates that related diamine compounds can exhibit interesting magnetic properties . Additionally, the colorless and diamagnetic nature of other compounds suggests that 2,5-Dichlorobenzene-1,4-diamine may also be colorless and diamagnetic unless it participates in reactions that confer paramagnetism .

Scientific Research Applications

Metal-Catalyzed Diamination Reactions

2,5-Dichlorobenzene-1,4-diamine is relevant in the context of metal-catalyzed diamination reactions. These reactions are important in the synthesis of natural products and pharmaceutical agents, utilizing the 1,2-diamine motif which is prevalent in these compounds. The diamination of alkenes, a method to achieve these structures, is gaining attention in synthetic chemistry, particularly for its potential in constructing drug molecules and natural products (Cardona & Goti, 2009).

Photocatalysis and Water Treatment

Research has been conducted on the degradation of 1,4-dichlorobenzene, a compound related to 2,5-dichlorobenzene-1,4-diamine, in water using photocatalysis. This process involves the use of TiO2 and ultrasonic conditions, highlighting its efficiency in removing contaminants from water. This study underscores the potential of advanced oxidation techniques in environmental applications (Selli et al., 2008).

Diaminocarbene Ligands and Palladium Chemistry

The compound plays a role in the generation of diaminocarbene ligands through palladium-mediated reactions. These ligands, derived from reactions with isocyanides, show potential in the development of new chemical compounds, indicating applications in materials science and coordination chemistry (Kinzhalov et al., 2016).

Catalytic Oxidation and Environmental Applications

The catalytic oxidation of dichlorobenzenes over transition metal oxides offers insight into environmental applications like pollutant degradation. This research indicates the utility of these compounds in developing more efficient and environmentally friendly catalytic processes (Krishnamoorthy, Rivas & Amiridis, 2000).

Polymer Synthesis and Material Science

In the field of material science, 2,5-dichlorobenzene-1,4-diamine derivatives are used in synthesizing novel aromatic polyimides. These polyimides, with their high thermal stability and good solubility, have potential applications in the development of new materials, particularly in the production of films and fibers (Liu et al., 2005).

Electrochemical Oxidation and Analytical Chemistry

In analytical chemistry, the electrochemical oxidation of compounds related to 2,5-dichlorobenzene-1,4-diamine is studied for understanding degradation pathways. This research contributes to the field of electrochemistry, with implications for the analysis and treatment of organic pollutants (Jianmeng, 2010).

Safety And Hazards

2,5-Dichlorobenzene-1,4-diamine is classified as harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,5-dichlorobenzene-1,4-diamine
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InChI

InChI=1S/C6H6Cl2N2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYVHDDEMLNVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066557
Record name 1,4-Benzenediamine, 2,5-dichloro-
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Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White solid; [HSDB] Powder; [MSDSonline]
Record name 2,5-Dichloro-1,4-benzenediamine
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Solubility

SLIGHTLY SOLUBLE IN WATER AND ALCOHOL
Record name 2,5-DICHLORO-1,4-BENZENEDIAMINE
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Product Name

2,5-Dichlorobenzene-1,4-diamine

Color/Form

WHITE PRISMS

CAS RN

20103-09-7
Record name 2,5-Dichloro-1,4-benzenediamine
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Record name 2,5-Dichloro-1,4-benzenediamine
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Record name 1,4-Benzenediamine, 2,5-dichloro-
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Record name 1,4-Benzenediamine, 2,5-dichloro-
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Record name 2,5-dichlorobenzene-1,4-diamine
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Record name 2,5-DICHLORO-P-PHENYLENEDIAMINE
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Record name 2,5-DICHLORO-1,4-BENZENEDIAMINE
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Melting Point

170 °C
Record name 2,5-DICHLORO-1,4-BENZENEDIAMINE
Source Hazardous Substances Data Bank (HSDB)
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Synthesis routes and methods I

Procedure details

A reaction vessel was charged with 60 g of isopropyl alcohol, 50 g of water, 41.4 g of 2,5-dichloro-p-nitroaniline, 6 g of sodium hydroxide and 0.3 g of 1,4-naphthoquinone. The temperature of the mixture was controlled to be 75° to 80° C., and 22 g of an 80% solution of hydrazine hydrate in water was added dropwise to the mixture over 2 hours. After the addition, the reaction mixture was refluxed with stirring for 3 hours to complete the reaction. After cooling to 5° C., the reaction product was filtered, washed with water and dried, to give 32.2 g of 2,5-dichloro-p-phenylenediamine.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Name
Quantity
50 g
Type
solvent
Reaction Step One
[Compound]
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solution
Quantity
0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

A reaction vessel was charged with 200 g of water, 41.4 g of pulverized 2,5-dichloro-p-nitroaniline, 6 g of sodium hydroxide, 0.3 g of 1,4-naphthoquinone and 25 g of an 80% solution of hydrazine hydrate in water. The contents of the vessel were agitated at 85° to 95° C. for 9 hours to complete the reaction. The reaction product was filtered, washed with water and dried to give 34.0 of 2,5-dichloro-p-phenylenediamine.
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Quantity
0 (± 1) mol
Type
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Name
Quantity
200 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dichlorobenzene-1,4-diamine
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2,5-Dichlorobenzene-1,4-diamine
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
6
Citations
K Hanida, J Kim, N Fukui, Y Tsutsui… - Angewandte Chemie …, 2021 - Wiley Online Library
s‐Indacene is a classical non‐alternant hydrocarbon that contains 12 π‐electrons in a cyclic π‐conjugation system. Herein, we report its nitrogen‐doped analogue, 1,5‐diaza‐s‐…
Number of citations: 14 onlinelibrary.wiley.com
H Srour, A Gosset, FM Moussallieh… - Chemical research in …, 2022 - ACS Publications
p-Phenylenediamine (PPD) has been classified as a strong skin allergen, but when it comes to toxicological concerns, benzoquinone diamine (BQDI), the primary oxidation derivative of …
Number of citations: 1 pubs.acs.org
A Saeki, T Sakurai, D Sakamaki… - Delft University of …, 2000 - researchgate.net
Hydrogen bonds are noncovalent interactions able to improve the electronic properties of self-assembled semiconductors. Nevertheless, it is necessary to control the parameters …
Number of citations: 0 www.researchgate.net
Z Zhou, Z Qiang, T Sakamaki, I Takei… - … applied materials & …, 2019 - ACS Publications
A feature of perovskite devices is their suitability in the fabrication of semitransparent solar cells (ST-SCs). Methylammonium lead iodide based perovskite material (MAPbI 3 or PV) is a …
Number of citations: 40 pubs.acs.org
Z Li, Y Tang, J Guo, J Zhang, M Deng, W Xiao, F Li… - Chem, 2023 - cell.com
The π-magnetism of finite-sized nanoribbons occurring on the topological molecular interfaces remains largely unexplored due to limited experimental examples. Herein, we report a …
Number of citations: 7 www.cell.com
W Zhao - 2022 - search.proquest.com
Fossil fuels have dominated the energy landscape, however they are finite, non-renewable and have caused environmental problems (eg, global warming, and air pollution). All these …
Number of citations: 4 search.proquest.com

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